molecular formula C17H15ClFN5OS B2524751 N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251604-45-1

N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2524751
CAS RN: 1251604-45-1
M. Wt: 391.85
InChI Key: YXJLUMAQJACGRL-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClFN5OS and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified chemical, has been developed as selective ligands for the translocator protein (18 kDa). These compounds have been synthesized with a fluorine atom in their structure, enabling their labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This development represents a significant advancement in the radiopharmaceutical field for imaging neuroinflammatory processes and potentially other biological targets (Dollé et al., 2008).

Development of Anti-inflammatory Compounds

Research into derivatives structurally akin to the specified chemical has led to the synthesis of compounds with significant anti-inflammatory activity. Through the manipulation of the chemical structure, researchers have been able to identify specific derivatives that show considerable promise as anti-inflammatory agents, highlighting the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).

Exploration of TSPO Ligands

A series of novel pyrazolo[1,5-a]pyrimidines, related to the mentioned compound, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds have displayed subnanomolar affinity for TSPO, comparable to that of known TSPO ligands. This research indicates the potential of these compounds to serve as PET radiotracers for in vivo imaging of neuroinflammation, a critical factor in various neurological disorders (Damont et al., 2015).

Antimicrobial Activity Studies

Studies have also explored the antimicrobial properties of compounds related to the specified chemical. These investigations have led to the identification of novel heterocycles incorporating the antipyrine moiety, which have been evaluated and found to possess antimicrobial activities. This area of research opens up new avenues for the development of antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS/c1-10-6-11(2)24(23-10)14-7-16(21-9-20-14)26-8-15(25)22-13-5-3-4-12(18)17(13)19/h3-7,9H,8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJLUMAQJACGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

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